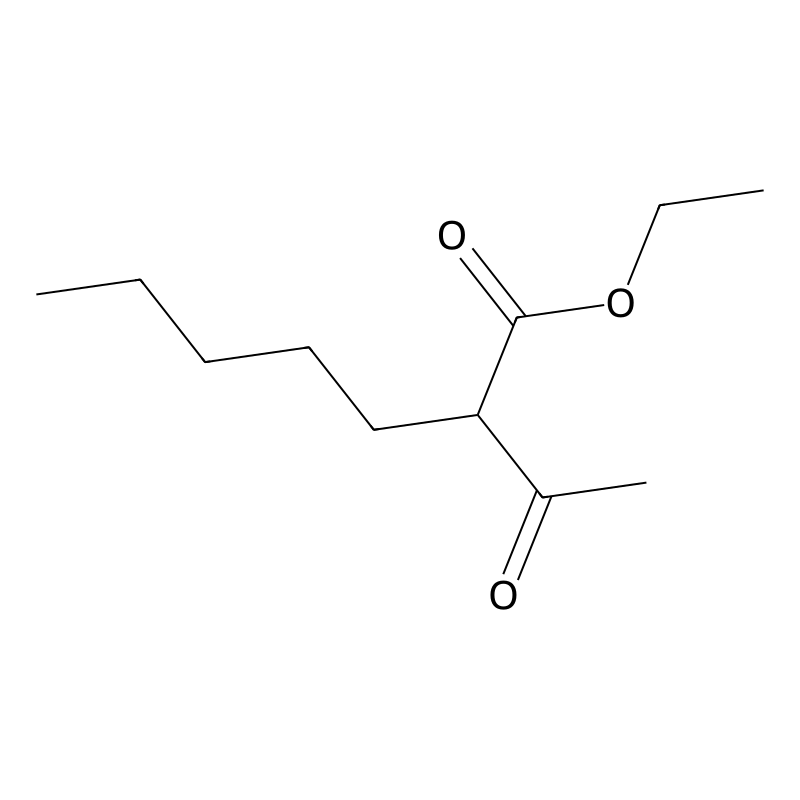Ethyl 2-acetylheptanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Perfumery
Specific Scientific Field: Cosmetics and Perfumery
Summary of the Application: Ethyl 2-acetylheptanoate is used as a perfuming agent in cosmetic products.
Methods of Application or Experimental Procedures: Ethyl 2-acetylheptanoate is included in the formulation of various cosmetic products.
Results or Outcomes: The use of Ethyl 2-acetylheptanoate contributes to the overall scent profile of the cosmetic product.
Apart from its use in perfumery, Ethyl 2-acetylheptanoate is also used in personal care products .
Application in Personal Care Products
Specific Scientific Field: Cosmetics and Personal Care
Summary of the Application: Ethyl 2-acetylheptanoate is used as a perfume in personal care products. It contributes to the overall scent profile of the product.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the type of personal care product.
Results or Outcomes: The use of Ethyl 2-acetylheptanoate enhances the sensory experience of using the personal care product by contributing to its scent.
Ethyl 2-acetylheptanoate is an organic compound classified as an ester, specifically the ethyl ester of 2-acetylheptanoic acid. It is characterized by its distinctive fruity aroma, which makes it valuable in the flavor and fragrance industries. The compound has a molecular formula of C11H20O3 and a molecular weight of approximately 200.28 g/mol. Ethyl 2-acetylheptanoate is typically a colorless to pale yellow liquid with a pleasant odor, often used as a flavoring agent in food products and as a fragrance component in perfumes .
As mentioned earlier, the natural occurrence and biological function of ethyl 2-acetylheptanoate are unclear. There is no available research on its specific mechanism of action within biological systems.
- Hydrolysis: Under acidic or basic conditions, ethyl 2-acetylheptanoate can hydrolyze to form 2-acetylheptanoic acid and ethanol.
- Transesterification: It can react with alcohols to form different esters, which is useful in synthesizing various derivatives.
- Esterification: The reaction of 2-acetylheptanoic acid with ethanol can produce ethyl 2-acetylheptanoate, illustrating its role in esterification processes.
- Decarboxylation: If subjected to heat or specific catalysts, it may undergo decarboxylation, leading to the formation of smaller carbon chain compounds .
Ethyl 2-acetylheptanoate can be synthesized through various methods:
- Esterification Reaction: The most common method involves the reaction between acetic anhydride or acetic acid and heptan-2-ol in the presence of an acid catalyst. This process yields ethyl 2-acetylheptanoate efficiently.
- Biocatalytic Methods: Enzymatic synthesis using lipases has been explored for producing ethyl 2-acetylheptanoate. This method is considered environmentally friendly and can operate under mild conditions.
- Chemical Synthesis: Alternative synthetic routes may involve multi-step processes starting from simpler compounds, utilizing various reagents and catalysts to achieve the desired product .
Ethyl 2-acetylheptanoate finds applications across several industries:
- Flavoring Agent: It is widely used in food products for its fruity flavor profile.
- Fragrance Component: The compound is incorporated into perfumes and cosmetic products due to its pleasant aroma.
- Chemical Intermediate: Ethyl 2-acetylheptanoate serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .
Several compounds share structural similarities with ethyl 2-acetylheptanoate. Here are some notable examples:
| Compound | Molecular Formula | Unique Characteristics |
|---|---|---|
| Ethyl acetate | C4H8O2 | Widely used as a solvent; has a simpler structure. |
| Ethyl butyrate | C6H12O2 | Known for its pineapple-like aroma; shorter carbon chain. |
| Ethyl hexanoate | C8H16O2 | Exhibits a fatty odor; used in food flavoring. |
| Ethyl caprylate | C10H20O2 | Known for coconut-like scent; longer carbon chain. |
Uniqueness of Ethyl 2-Acetylheptanoate
Ethyl 2-acetylheptanoate stands out due to its specific fruity aroma profile that differentiates it from other esters. Its unique structure allows for diverse applications in both food and fragrance industries, making it a valuable compound for manufacturers seeking distinctive flavors and scents .








